
Holmium edetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium edetate is a complex compound consisting of the rare earth element holmium and the chelating agent ethylenediaminetetraacetic acid (EDTA). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Holmium edetate can be synthesized through a reaction between holmium salts (such as holmium chloride or holmium nitrate) and EDTA in an aqueous solution. The reaction typically involves dissolving the holmium salt in water, followed by the addition of EDTA under controlled pH conditions. The resulting complex is then purified through crystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity holmium salts and EDTA. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as ion exchange chromatography, may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Holmium edetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce the complex.
Substitution: Substitution reactions can occur with other metal ions, leading to the formation of mixed-metal complexes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as mixed-metal complexes with other lanthanides or transition metals.
Applications De Recherche Scientifique
Holmium edetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrolysis.
Biology: this compound is employed in biological studies to investigate the role of holmium in biological systems and its potential therapeutic effects.
Medicine: The compound is used in medical imaging and radiotherapy, particularly in the treatment of certain types of cancer.
Industry: this compound is utilized in the manufacturing of high-performance materials, such as ceramics and alloys, due to its unique properties.
Mécanisme D'action
The mechanism by which holmium edetate exerts its effects involves its ability to chelate metal ions, thereby influencing various biological and chemical processes. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules. The chelating properties of EDTA enhance the bioavailability and stability of holmium, making it effective in its applications.
Comparaison Avec Des Composés Similaires
Holmium edetate is compared with other similar compounds, such as:
Erbium edetate: Similar in structure but with different biological and chemical properties.
Dysprosium edetate: Another lanthanide complex with distinct applications and reactivity.
Cobalt edetate: A transition metal complex with different coordination chemistry.
These compounds share similarities in their chelating properties but differ in their specific applications and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool in research and industry. Understanding its preparation, reactions, and applications can lead to further advancements in its use and potential new discoveries.
Propriétés
Numéro CAS |
14947-78-5 |
|---|---|
Formule moléculaire |
C10H12HoN2O8- |
Poids moléculaire |
453.14 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;holmium(3+) |
InChI |
InChI=1S/C10H16N2O8.Ho/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
Clé InChI |
JSBCKPJZIYMAPF-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




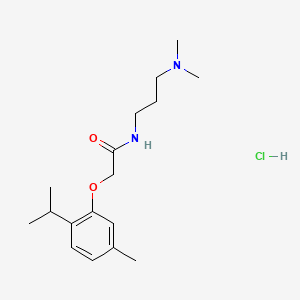

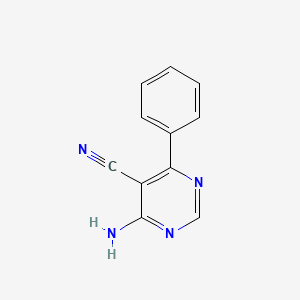
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
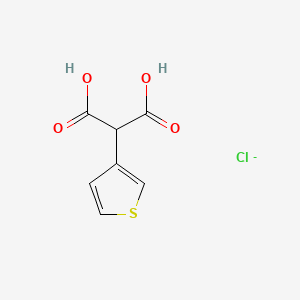
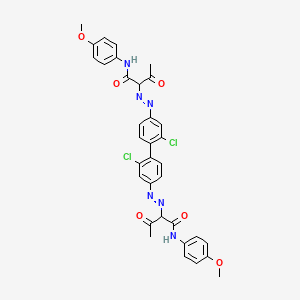
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
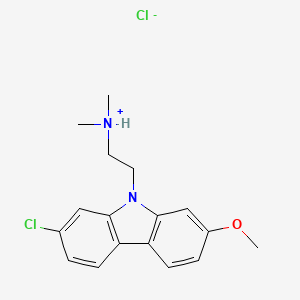
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
